molecular formula C14H16O2 B2975895 2-[4-(2-Hydroxyethyl)naphthalen-1-yl]ethan-1-ol CAS No. 74018-34-1

2-[4-(2-Hydroxyethyl)naphthalen-1-yl]ethan-1-ol

Cat. No.: B2975895
CAS No.: 74018-34-1
M. Wt: 216.28
InChI Key: IITGGFIQTSDCDB-UHFFFAOYSA-N
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Description

2-[4-(2-Hydroxyethyl)naphthalen-1-yl]ethan-1-ol is a naphthalene derivative featuring two hydroxyethyl (-CH₂CH₂OH) substituents at positions 1 and 4 of the naphthalene ring.

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)naphthalen-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c15-9-7-11-5-6-12(8-10-16)14-4-2-1-3-13(11)14/h1-6,15-16H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITGGFIQTSDCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Hydroxyethyl)naphthalen-1-yl]ethan-1-ol typically involves the reaction of naphthalene with ethylene oxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Hydroxyethyl)naphthalen-1-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(2-Hydroxyethyl)naphthalen-1-yl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-[4-(2-Hydroxyethyl)naphthalen-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 2-[4-(2-Hydroxyethyl)naphthalen-1-yl]ethan-1-ol with related naphthalene derivatives:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications Reference
This compound C₁₄H₁₆O₂ 1: -CH₂CH₂OH; 4: -CH₂CH₂OH 240.28 High polarity, potential catalyst substrate
2-(Naphthalen-1-yl)ethan-1-ol C₁₂H₁₂O 1: -CH₂CH₂OH 172.22 Oxidation to aldehydes (72% yield)
1-(4-Chloronaphthalen-1-yl)-2-(didecylamino)ethanol C₃₂H₅₂ClNO 1: -Cl; side chain: -CH₂CH₂N(C₁₀H₂₁)₂ 502.22 Hydrophobic, synthetic intermediate
2-[[1-(2-Methoxynaphthalen-1-yl)-2-phenylethyl]amino]ethanol C₂₁H₂₃NO₂·HCl Naphthalene: 1-methoxy; side chain: aminoethanol 321.41 Pharmaceutical ligand

Key Observations :

  • Polarity: The dual hydroxyethyl groups in the target compound increase its hydrophilicity compared to analogs like 2-(naphthalen-1-yl)ethan-1-ol, which has only one hydroxyethyl group.
  • Reactivity : 2-(Naphthalen-1-yl)ethan-1-ol is oxidized to 2-(naphthalen-1-yl)acetaldehyde with 72% yield, suggesting that the target compound’s additional hydroxyethyl group may alter redox behavior or steric accessibility .
  • Substituent Effects: Chlorine or methoxy substituents (e.g., in 1-(4-chloronaphthalen-1-yl)-2-(didecylamino)ethanol) introduce electron-withdrawing or donating effects, respectively, which modulate electronic properties and reactivity pathways .

Physicochemical Properties

  • Hydrogen Bonding : The dual hydroxyethyl groups in the target compound enhance its capacity for intermolecular hydrogen bonding, which could improve crystallinity or stabilize transition states in reactions.
  • Steric Considerations: Substituents at position 4 (e.g., hydroxyethyl vs.

Biological Activity

The compound 2-[4-(2-Hydroxyethyl)naphthalen-1-yl]ethan-1-ol , a derivative of naphthalene, has gained attention in recent years due to its potential biological activities. This article aims to explore its biological activity, including anticancer, antifungal, and anti-inflammatory properties based on diverse research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C14H16O2\text{C}_{14}\text{H}_{16}\text{O}_{2}

This compound features a naphthalene ring substituted with a hydroxyethyl group, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthalene derivatives, including this compound. Research indicates that compounds with naphthalene moieties can induce apoptosis in cancer cells through various mechanisms.

  • DNA Intercalation : The naphthalene structure allows for intercalation into DNA, disrupting replication and leading to cell death .
  • Reactive Oxygen Species (ROS) Generation : Compounds similar to this compound have been shown to promote ROS production, causing oxidative stress in cancer cells .

Antifungal Activity

The antifungal properties of hydroxyethyl derivatives have also been investigated. The introduction of the hydroxyethyl group enhances the interaction with fungal cell membranes, leading to increased antifungal efficacy.

Research Findings

A study demonstrated that naphthalimide derivatives with hydroxyethyl substituents exhibited significant antifungal activity by promoting lipid peroxidation and disrupting membrane integrity . This suggests that this compound may possess similar antifungal properties.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds targeting inflammatory pathways are of great interest. Preliminary data suggest that naphthalene derivatives may modulate inflammatory responses.

Potential Pathways

Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their anti-inflammatory effects . The hydroxyethyl group may enhance these interactions due to its ability to form hydrogen bonds with biological targets.

Data Summary

Activity TypeMechanismReference
AnticancerDNA intercalation, ROS generation
AntifungalMembrane disruption, lipid peroxidation
Anti-inflammatoryInhibition of cytokines and COX-2

Case Studies

  • Anticancer Study : In vitro tests showed that derivatives similar to this compound effectively inhibited the growth of glioblastoma cells by inducing apoptosis through ROS-mediated pathways .
  • Antifungal Efficacy : A study on hydroxyethyl naphthalimides revealed their potential as antifungal agents against Candida species, highlighting their ability to disrupt fungal cell membranes and induce oxidative stress .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[4-(2-Hydroxyethyl)naphthalen-1-yl]ethan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : A modified Nencki method is often employed, involving refluxing substituted naphthol derivatives (e.g., 4-chloronaphthalen-1-ol) with glacial acetic acid and fused ZnCl₂ as a catalyst. Reaction optimization includes controlling reflux time (8–12 hours) and solvent selection (e.g., ethanol for recrystallization). Post-reaction workup involves acidulated water quenching and purification via recrystallization .
  • Key Considerations : Monitor reaction progress using TLC (n-hexane:ethyl acetate, 9:1). Adjust ZnCl₂ concentration to balance catalytic efficiency and byproduct formation .

Q. How can solubility and stability of this compound be characterized under laboratory conditions?

  • Methodological Answer : Test solubility in polar (water, ethanol) and non-polar solvents (DCM, DMSO) via gravimetric analysis. Stability is assessed under varying pH (acidic/basic) and temperature (25–80°C). For example, hydroxyethyl groups enhance solubility in ethanol but reduce stability in strong acids due to potential hydroxyl group oxidation .
  • Key Considerations : Use UV-Vis spectroscopy to track degradation kinetics in aqueous solutions .

Q. What spectroscopic techniques are most effective for structural elucidation?

  • Methodological Answer : Combine:

  • ¹H/¹³C NMR to identify hydroxyethyl group signals (δ ~3.6–4.2 ppm for –CH₂OH).
  • IR spectroscopy for hydroxyl stretching (~3200–3500 cm⁻¹) and aromatic C–H bonds.
  • Mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns .
    • Key Considerations : Compare spectral data with computational simulations (e.g., DFT) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How do substituents on the naphthalene ring influence the compound’s reactivity and biological activity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., –Cl) via Friedel-Crafts alkylation to enhance electrophilic substitution rates. Assess antimicrobial activity using broth microdilution assays (e.g., MIC against S. aureus). Chlorine substituents at the 4-position increase lipophilicity and membrane permeability, improving bioactivity .
  • Key Considerations : Use Hammett constants (σ) to correlate substituent effects with reaction rates .

Q. What mechanistic pathways govern the compound’s reactions with electrophilic/nucleophilic agents?

  • Methodological Answer : In acidic conditions, the hydroxyethyl group undergoes dehydration to form a vinyl ether intermediate. With nucleophiles (e.g., NH₃), it participates in SN2 reactions at the β-carbon. Computational modeling (e.g., Gaussian) can map transition states and activation energies .
  • Key Considerations : Monitor reaction intermediates using in situ FTIR or Raman spectroscopy .

Q. How can stereochemical outcomes be controlled during derivatization (e.g., asymmetric synthesis)?

  • Methodological Answer : Employ chiral catalysts (e.g., (S)-VAPOL hydrogen phosphate) in condensation reactions to induce enantioselectivity. For example, asymmetric aldol reactions with 4-hydroxy benzaldehyde yield enantiomerically enriched derivatives (>90% ee) .
  • Key Considerations : Optimize solvent polarity (e.g., DMF vs. THF) to enhance stereochemical control .

Q. What analytical strategies ensure purity assessment for pharmacological studies?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to quantify impurities. Validate purity (>98%) via spike recovery tests with known degradation products (e.g., oxidized naphthoquinones) .
  • Key Considerations : Couple LC-MS for structural identification of trace impurities .

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